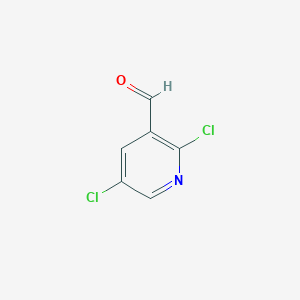

2,5-Dichloronicotinaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

2,5-dichloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHUAOWEHGGIRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620987 | |

| Record name | 2,5-Dichloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176433-49-1 | |

| Record name | 2,5-Dichloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichloro-pyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

-

Chlorination Step :

Nicotinaldehyde undergoes electrophilic aromatic substitution (EAS) at the pyridine ring’s 2- and 5-positions due to the directing effects of the aldehyde group. The reaction proceeds via the generation of a chlorophosphonium intermediate, which enhances the electrophilicity of chlorine. -

Optimization Parameters :

-

Temperature : 90–110°C (prolonged heating ensures complete substitution).

-

Solvent : Anhydrous DMF or dichloromethane.

-

Catalyst : DMF (5–10 mol%) accelerates chlorination by stabilizing intermediates.

-

Yield : 60–75% (reported in analogous chlorination studies).

Formylation of 2,5-Dichloropyridine

An alternative route involves the formylation of pre-chlorinated pyridine derivatives. This method avoids over-chlorination risks and improves regioselectivity.

Vilsmeier-Haack Formylation

-

Procedure :

2,5-Dichloropyridine is treated with a Vilsmeier reagent (POCl₃ + DMF) to introduce the aldehyde group at the 3-position: -

Key Conditions :

-

Stoichiometry : 1:1.2 molar ratio of dichloropyridine to DMF.

-

Temperature : 0–5°C (initial), then gradual warming to 50°C.

-

Workup : Quenching with ice-water followed by sodium acetate neutralization.

-

Yield : 50–65% (dependent on dichloropyridine purity).

Microwave-Assisted Synthesis

Recent advances leverage microwave irradiation to reduce reaction times and improve yields. This method is particularly effective for scaling lab-scale syntheses.

Protocol Overview

-

Reactants : Nicotinaldehyde, POCl₃, DMF.

-

Conditions :

-

Microwave power: 300–500 W.

-

Duration: 15–30 minutes.

-

Pressure: Sealed vessel (prevents POCl₃ evaporation).

-

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Chlorination | 60–75 | 12–24 | Moderate | High |

| Vilsmeier-Haack | 50–65 | 8–12 | High | Moderate |

| Microwave-Assisted | 70–80 | 0.25–0.5 | Low | Lab-scale |

Key Observations :

-

Chlorination remains the most scalable method for industrial production despite longer durations.

-

Microwave-assisted synthesis offers superior yields but requires specialized equipment.

Challenges and Optimization Strategies

Common Issues

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Dichloronicotinaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products Formed:

Oxidation: 2,5-Dichloronicotinic acid.

Reduction: 2,5-Dichloronicotinalcohol or 2,5-Dichloronicotinamines.

Substitution: Various substituted nicotinaldehyde derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,5-Dichloronicotinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the development of biologically active compounds.

Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.

Industry: It is used in the production of agrochemicals and other specialty chemicals

Wirkmechanismus

The mechanism of action of 2,5-Dichloronicotinaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or modulator of specific enzymes or receptors. The exact pathways and targets depend on the specific application and the derivative being studied. For instance, its derivatives may interact with nicotinic acetylcholine receptors, influencing neurotransmission .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds share structural similarities with 2,5-Dichloronicotinaldehyde, differing primarily in functional groups or halogen substitution patterns:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |

|---|---|---|---|---|

| This compound | 176433-49-1 | C₆H₃Cl₂NO | 176.000 | Aldehyde |

| 2,5-Dichlorobenzyl Bromide | 85482-13-9 | C₇H₅BrCl₂ | 240.930 | Benzyl bromide |

| 1,4-Dichloro-2-nitrobenzene | 89-61-2 | C₆H₃Cl₂NO₂ | 192.000 | Nitro group |

| 6-Chloro-5-iodonicotinic acid | 59782-87-5 | C₆H₃ClINO₂ | 283.450 | Carboxylic acid |

Comparative Analysis of Properties

Physical Properties

| Property | This compound | 2,5-Dichlorobenzyl Bromide | 1,4-Dichloro-2-nitrobenzene | 6-Chloro-5-iodonicotinic acid |

|---|---|---|---|---|

| Melting Point (°C) | 89–92 | Not reported | 53–56 (literature) | Not reported |

| Boiling Point (°C) | 256.28 | Not reported | 285 (literature) | Not reported |

| Density (g/cm³) | 1.489 | Not reported | 1.639 (literature) | Not reported |

| Reactivity | High (aldehyde group) | Moderate (bromide) | Moderate (nitro group) | Low (carboxylic acid) |

Commercial and Research Relevance

Functional Group-Driven Reactivity Differences

- Aldehyde (this compound) : Participates in nucleophilic additions (e.g., Grignard reactions) and serves as a precursor for heterocyclic compounds.

- Benzyl Bromide (2,5-Dichlorobenzyl Bromide) : Undergoes SN2 substitutions, useful in introducing benzyl groups.

- Nitro Group (1,4-Dichloro-2-nitrobenzene) : Reducible to amines or participates in electrophilic aromatic substitution.

- Carboxylic Acid (6-Chloro-5-iodonicotinic acid) : Forms salts or esters, often used in metal-organic frameworks .

Biologische Aktivität

Overview

2,5-Dichloronicotinaldehyde (C6H3Cl2NO) is a chlorinated derivative of nicotinaldehyde, notable for its diverse biological activities and applications in medicinal chemistry and organic synthesis. This compound features chlorine atoms at the 2 and 5 positions of the pyridine ring, which significantly influences its reactivity and biological interactions. Research indicates that this compound exhibits potential antimicrobial, anticancer, and anti-inflammatory properties.

- Molecular Formula : C6H3Cl2NO

- IUPAC Name : 2,5-dichloropyridine-3-carbaldehyde

- Physical State : Typically a yellow to brown solid or liquid depending on purity.

The biological activity of this compound is attributed to its interaction with various molecular targets in biological systems:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It can act as a ligand for certain receptors, influencing signaling pathways related to cell proliferation and apoptosis.

- Oxidative Stress Response : The compound may modulate oxidative stress pathways, contributing to its antioxidant properties.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens:

- Bacteria : Effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).

- Fungi : Exhibits antifungal activity against species such as Candida albicans.

A comparative analysis of the antimicrobial potency of this compound against standard antibiotics shows promising results.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Standard Antibiotic Comparison |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Gentamicin (16 µg/mL) |

| Escherichia coli | 64 µg/mL | Ciprofloxacin (32 µg/mL) |

| Candida albicans | 128 µg/mL | Ketoconazole (64 µg/mL) |

Anticancer Activity

In studies focused on cytotoxicity, this compound has shown potential against various cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG-2 (liver cancer).

- Cytotoxicity Assay Results : The compound demonstrated IC50 values comparable to established chemotherapeutic agents.

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| MDA-MB-231 | 15 | Cisplatin | 10 |

| HepG-2 | 20 | Doxorubicin | 25 |

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects through various in vitro assays. It appears to inhibit pro-inflammatory cytokines and modulate the NF-kB signaling pathway, suggesting potential therapeutic applications in inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:

- Absorption : High gastrointestinal absorption.

- Blood-Brain Barrier Permeability : Capable of crossing the blood-brain barrier.

- Metabolism : Not significantly affected by P-glycoprotein transport mechanisms.

Case Studies

- Study on Antimicrobial Efficacy : A laboratory study assessed the antimicrobial potency of several derivatives of dichloronicotinaldehyde. Results indicated that modifications at the chlorine substitution sites could enhance activity against specific bacterial strains.

- Cytotoxicity Assessment in Cancer Research : A study explored the cytotoxic effects of various pyridine derivatives on MDA-MB-231 cells. The findings highlighted that structural variations significantly affected cell viability, with this compound showing promising results compared to other analogs.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and identity of 2,5-dichloronicotinaldehyde in synthetic chemistry workflows?

- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy. For HPLC, employ a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) to resolve impurities . For NMR, confirm the aldehyde proton resonance at δ 10.1 ppm (singlet) and the aromatic protons at δ 8.5–9.0 ppm, consistent with the pyridine ring and chlorine substituents . Purity should exceed 98% for synthetic applications, as validated by peak integration in both techniques.

Q. How can researchers safely handle this compound given its reactivity and potential hazards?

- Methodological Answer : Follow GHS safety protocols: Wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact. Use in a fume hood due to potential vapor release (vapor pressure = 0.016 mmHg at 25°C) . In case of exposure, rinse eyes with water for 15 minutes and seek medical attention . Store in a tightly sealed container at 2–8°C under inert gas (e.g., argon) to prevent aldehyde oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields when using this compound in Knoevenagel condensations?

- Methodological Answer : Discrepancies often arise from solvent polarity or catalyst choice. Optimize conditions by:

- Screening solvents (e.g., THF vs. DMF) to stabilize intermediates.

- Testing Brønsted vs. Lewis acid catalysts (e.g., pyrrolidine vs. TiCl₄) to enhance aldehyde activation.

- Monitoring reaction progress via thin-layer chromatography (TLC) with iodine visualization . Document steric effects from the 2,5-dichloro substituents, which may hinder nucleophilic attack .

Q. How can computational chemistry predict the regioselectivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The aldehyde group at position 3 directs nucleophiles to the electron-deficient positions (C-4 or C-6) due to meta-directing effects. Compare activation energies for substitution at C-4 vs. C-6 to identify the dominant pathway . Validate predictions experimentally using ¹³C NMR to track isotopic labeling at reactive sites.

Q. What role does this compound play in synthesizing bioactive heterocycles, and how can reaction byproducts be minimized?

- Methodological Answer : The aldehyde group facilitates cyclocondensation with amines or hydrazines to form imidazopyridines or pyrazolo[3,4-b]pyridines. To minimize byproducts:

- Use Dean-Stark traps to remove water in Schiff base formations.

- Optimize stoichiometry (e.g., 1:1.2 aldehyde:amine ratio) to prevent oligomerization.

- Characterize byproducts via LC-MS and adjust reaction time/temperature accordingly .

Data-Driven Research Design

Q. How should researchers design experiments to study the stability of this compound under varying pH conditions?

- Methodological Answer : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation kinetics via UV-Vis spectroscopy (absorbance at 280 nm) at 0, 6, 12, and 24 hours. Use Arrhenius plots to calculate degradation rate constants. Identify hydrolysis products (e.g., 2,5-dichloronicotinic acid) using LC-MS/MS .

Critical Analysis of Literature

Q. Why do some studies report conflicting melting points for this compound, and how can this be addressed?

- Methodological Answer : Variations (e.g., 89–92°C vs. 85–88°C in older literature) may stem from impurities or polymorphic forms. Recrystallize the compound from ethanol/water (1:1) and analyze via differential scanning calorimetry (DSC) to confirm purity. Cross-reference with X-ray crystallography data to identify crystal packing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.